molecular formula C16H38N2O3Si B056612 N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane CAS No. 121772-92-7

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

Cat. No. B056612
CAS RN: 121772-92-7
M. Wt: 334.57 g/mol
InChI Key: MNEXIOKPOFUXLA-UHFFFAOYSA-N
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Description

“N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is a compound that has been mentioned in the context of organic synthesis . It’s important to note that this is not the exact compound you asked about, but it might have similar properties or uses .


Synthesis Analysis

While specific synthesis methods for “N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane” were not found, there are synthesis methods available for similar compounds . For instance, “N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane” is available for synthesis .


Chemical Reactions Analysis

There are studies on the chemical reactions of similar compounds. For example, the adsorption of formaldehyde by the MCC/APMDS (Microcrystalline Cellulose/N-(2-aminoethyl)-3- Aminopropyl Methyl Dimethoxysilane) composite aerogel mainly relied upon the reaction of the protonated –NH 3+ group in APMDS with formaldehyde to form a Schiff base .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “N-AMINOETHYLPIPERAZINE” has a flash point of 199°F and is corrosive to tissue . Another study investigated the thermo-physical properties of oils modified with "N-(2-aminoethyl)-oleamide" .

Mechanism of Action

While the specific mechanism of action for “N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane” is not available, similar compounds like “N-(2-Aminoethyl)-1-aziridineethanamine” have been studied. This compound is an experimental ACE2 inhibitor for the treatment of cardiovascular disease and Severe Acute Respiratory Syndrome .

Safety and Hazards

Safety data sheets for similar compounds provide information on hazards. For instance, “N-(2-Aminoethyl)glycine” causes serious eye irritation and requires personal protective equipment during handling .

Future Directions

Research on similar compounds suggests potential future directions. For instance, the use of “N-(2-aminoethyl)-3-aminopropyltrimethoxysilane” in the preparation of adsorbent materials with high formaldehyde adsorption capacity for air purification has been suggested . Another study discusses the potential of chiral PNAs bearing a substituent in the N-(2-aminoethyl)glycine backbone .

properties

IUPAC Name

N'-(11-trimethoxysilylundecyl)ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H38N2O3Si/c1-19-22(20-2,21-3)16-12-10-8-6-4-5-7-9-11-14-18-15-13-17/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXIOKPOFUXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](CCCCCCCCCCCNCCN)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H38N2O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90556884
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane

CAS RN

121772-92-7
Record name N~1~-[11-(Trimethoxysilyl)undecyl]ethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90556884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Aminoethyl)-11-aminoundecyltrimethoxysilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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